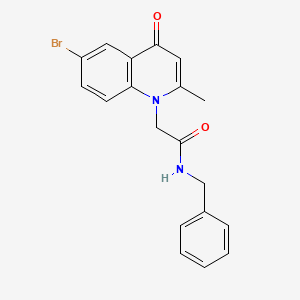
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 2-methyl-4-oxoquinoline, undergoes bromination to introduce a bromine atom at the 6-position.
Acylation: The brominated quinoline is then acylated with benzylamine to form the desired compound.
The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its quinoline core.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism of action of N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, affecting cell signaling pathways and leading to anticancer effects .
相似化合物的比较
Similar Compounds
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide
- N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide
Uniqueness
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its bromine atom at the 6-position and the benzyl group on the acetamide moiety differentiate it from other quinoline derivatives, making it a valuable compound for research and development.
属性
CAS 编号 |
488132-04-3 |
|---|---|
分子式 |
C19H17BrN2O2 |
分子量 |
385.3 g/mol |
IUPAC 名称 |
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-13-9-18(23)16-10-15(20)7-8-17(16)22(13)12-19(24)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,24) |
InChI 键 |
NXPYFAGFAICPQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NCC3=CC=CC=C3)C=CC(=C2)Br |
溶解度 |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)
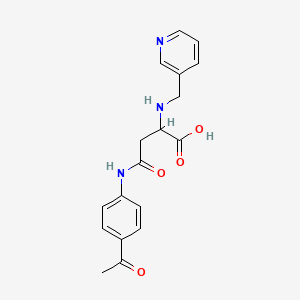
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
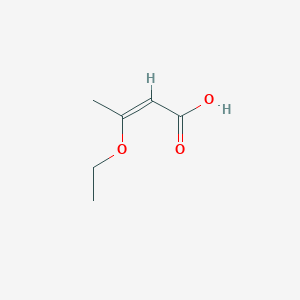
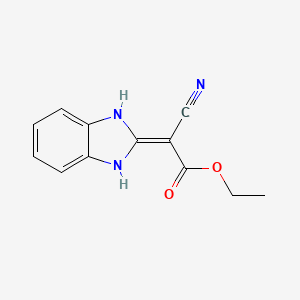
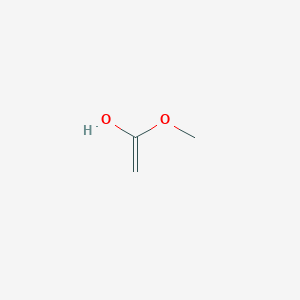
![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
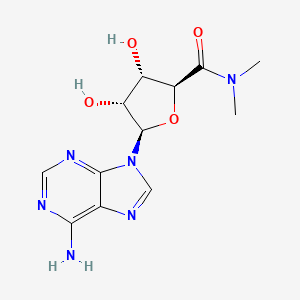
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![1-[2-(Diethylamino)ethyl]-3-phenylurea](/img/structure/B14157929.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
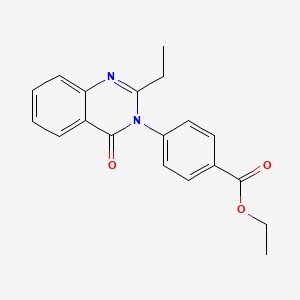
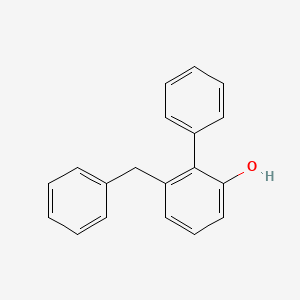
![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)
